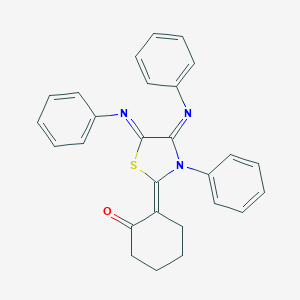![molecular formula C23H21N5S B307282 2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione](/img/structure/B307282.png)
2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione, also known as DPIPT, is a chemical compound that has gained significant attention in the field of scientific research. The compound belongs to the class of imidazolidine-4-thione derivatives and has shown potential in various research areas.
Mécanisme D'action
The mechanism of action of 2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione is not fully understood. However, it is believed that the compound interacts with metal ions, leading to the formation of a complex that can bind to DNA and inhibit its replication. This mechanism has been proposed as a possible explanation for the anti-tumor activity of 2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione.
Biochemical and Physiological Effects:
2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione has been shown to have various biochemical and physiological effects. The compound has been reported to induce apoptosis in cancer cells, inhibit the expression of certain genes, and affect the activity of certain enzymes. Additionally, 2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione has been shown to have antioxidant activity and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione in lab experiments is its fluorescent properties, which make it useful as a probe for the detection of metal ions. Additionally, the compound is relatively easy to synthesize, making it readily available for use in research. However, one limitation of using 2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione is its potential toxicity, which must be taken into account when conducting experiments.
Orientations Futures
There are several future directions for research involving 2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione. One area of interest is the development of 2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione derivatives with improved anti-tumor activity. Additionally, the compound's potential as a corrosion inhibitor could be further explored, and its use as a fluorescent probe for the detection of metal ions could be expanded to include other applications. Finally, the mechanism of action of 2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione could be further elucidated to better understand its interactions with metal ions and DNA.
Méthodes De Synthèse
The synthesis of 2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione involves the reaction of 4-dimethylaminobenzaldehyde and phenyl isothiocyanate in the presence of ethanol and triethylamine. The reaction results in the formation of 2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione as a yellow solid.
Applications De Recherche Scientifique
2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a corrosion inhibitor, and as a ligand for the synthesis of metal complexes. Additionally, 2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione has shown potential as an anti-tumor agent, and its derivatives have been synthesized and tested for their anti-tumor activity.
Propriétés
Nom du produit |
2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione |
|---|---|
Formule moléculaire |
C23H21N5S |
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
5-anilino-2-[4-(dimethylamino)phenyl]imino-3-phenylimidazole-4-thione |
InChI |
InChI=1S/C23H21N5S/c1-27(2)19-15-13-18(14-16-19)25-23-26-21(24-17-9-5-3-6-10-17)22(29)28(23)20-11-7-4-8-12-20/h3-16H,1-2H3,(H,24,25,26) |
Clé InChI |
PODCPGKFISWKBD-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=C2N=C(C(=S)N2C3=CC=CC=C3)NC4=CC=CC=C4 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N=C2N=C(C(=S)N2C3=CC=CC=C3)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



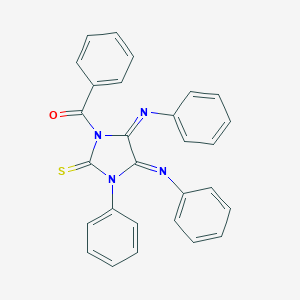

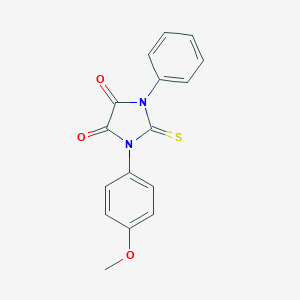
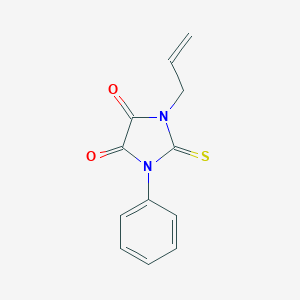

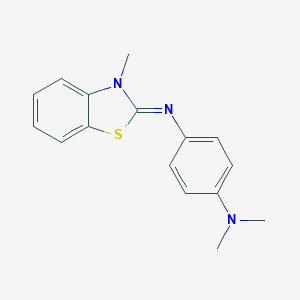

![3-methyl-1,3-benzothiazol-2(3H)-one [4,5-bis(phenylimino)-1,3-dithiolan-2-ylidene]hydrazone](/img/structure/B307213.png)
![4,5-Bis[(4-methoxyphenyl)imino]-1,3-dithiolan-2-one phenylhydrazone](/img/structure/B307214.png)
![Ethyl 4-{[5-{[4-(ethoxycarbonyl)phenyl]imino}-2-(phenylhydrazono)-1,3-dithiolan-4-ylidene]amino}benzoate](/img/structure/B307215.png)

![N-(4-Methylphenyl)-2-((4-methylphenyl)imino)-2H-naphtho[1,2-b][1,4]oxazin-3-amine](/img/structure/B307219.png)
![Methyl 3-anilino-7-methyl-2-(phenylimino)-2H-thieno[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B307220.png)
